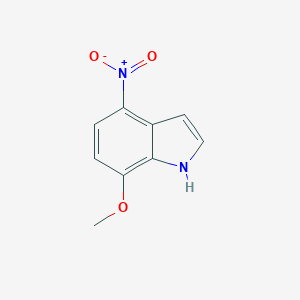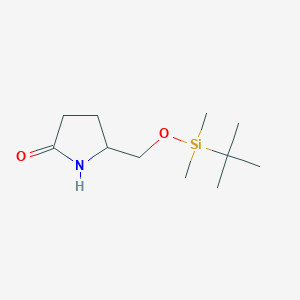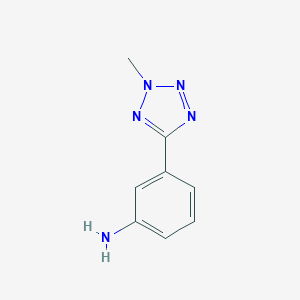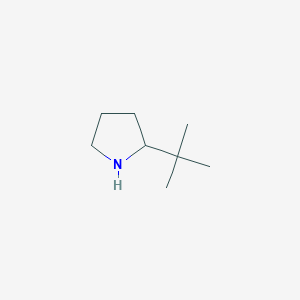
2-Tert-butylpyrrolidine
Descripción general
Descripción
“2-Tert-butylpyrrolidine” is a chemical compound with the molecular formula C8H17N . It is related to pyrrolidine, a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “2-Tert-butylpyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a tert-butyl group attached to the pyrrolidine ring .
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antimicrobial Activity of Novel Pyrrolidine Derivatives : A study demonstrated the microwave-assisted synthesis of 2-benzyl-tert-butylpyrrolidine-1,2-dicarboxylate derivatives with significant yields. These compounds, particularly 1-acetyl-2-benzylpyrrolidine-2-carboxamide, showed potent antimicrobial properties (Sreekanth & Jha, 2020).
Use in Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, including compounds with a tert-butyl group, are used in medicinal chemistry, notably as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized from N-protected 4-fluoropyrrolidine-2-carbonyl fluorides and converted into various intermediates like carboxamides and carbonitriles, demonstrating their versatility in medicinal applications (Singh & Umemoto, 2011).
Discovery of ABT-267, a Pan-genotypic Inhibitor of HCV NS5A : N-Phenylpyrrolidine-based inhibitors with tert-butyl substitution, like compound 38 (ABT-267), have been identified as potent inhibitors of the HCV NS5A protein. These compounds exhibit pan-genotypic activity against various HCV genotypes, demonstrating their potential in antiviral therapy (DeGoey et al., 2014).
Synthesis of 2-Substituted Pyrrolidines : Tert-butyl carbamate substrates have been used in the enantioselective synthesis of 2-substituted arylpyrrolidines. These compounds were synthesized via intramolecular reductive amination, showcasing the utility of tert-butyl derivatives in asymmetric synthesis (Zhou et al., 2019).
Palladium-Catalyzed Three-Component Reaction : The use of tert-butylamine in a palladium-catalyzed reaction involving propargyl carbonates, isocyanides, and alcohols or water led to the formation of aminopyrroles and bicyclic analogues. This highlights the role of tert-butylamine in multicomponent synthetic reactions (Qiu, Wang, & Zhu, 2017).
SYNTHESIS AND FIRST APPLICATIONS OF A NEW CHIRAL AUXILIARY (TERT-BUTYL 2-(TERT-BUTYL)-5,5-DIMETHYL-4-OXOIMIDAZOLIDINE-1-CARBOXYLATE) : This study highlights the synthesis and applications of a new chiral auxiliary derived from tert-butyl-imidazolidine. It emphasizes its utility in synthesizing enantiomerically pure compounds, demonstrating its importance in asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
2-tert-butylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJZUYFOSMJZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402020 | |
| Record name | 2-tert-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyrrolidine | |
CAS RN |
180258-82-6 | |
| Record name | 2-(1,1-Dimethylethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180258-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



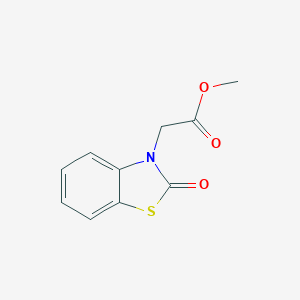
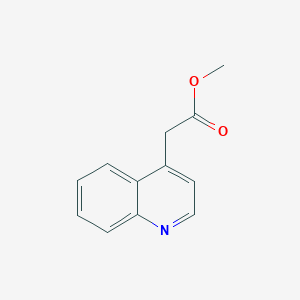
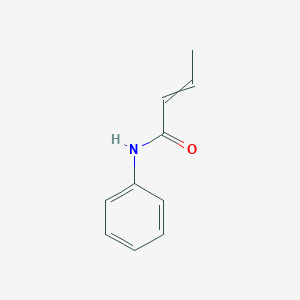

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)



